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(Cyclohexyldiethoxymethyl)silane
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Overview
Description
(Cyclohexyldiethoxymethyl)silane is an organosilicon compound with the molecular formula C11H24O2Si. It is a colorless to almost colorless liquid that is used in various chemical processes and industrial applications. This compound is known for its reactivity and ability to form stable bonds with organic and inorganic materials, making it valuable in the synthesis of polymers and other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Cyclohexyldiethoxymethyl)silane can be synthesized through several methods. One common method involves the reaction of cyclohexylmagnesium bromide with diethoxymethylchlorosilane. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the process. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Anhydrous ether or tetrahydrofuran (THF).
Catalyst: None required, but the reaction is often performed under nitrogen or argon to maintain an inert atmosphere.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow process. This method involves the reaction of cyclohexylmagnesium chloride with diethoxymethylchlorosilane in the presence of a solvent such as toluene. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
(Cyclohexyldiethoxymethyl)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ethanol.
Oxidation: Can be oxidized to form silanols and other oxidized silicon compounds.
Substitution: Undergoes nucleophilic substitution reactions with halides and other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Halides, alcohols, or amines in the presence of a base or acid catalyst.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Oxidation: Silanols and oxidized silicon compounds.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
(Cyclohexyldiethoxymethyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers. It is also used in the preparation of silane coupling agents.
Biology: Employed in the modification of biomolecules and surfaces for improved biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants. It is also used in the manufacturing of electronic materials and components.
Mechanism of Action
The mechanism of action of (Cyclohexyldiethoxymethyl)silane involves its ability to form stable bonds with organic and inorganic materials. This is primarily due to the presence of the silicon atom, which can form strong covalent bonds with oxygen, carbon, and other elements. The compound can undergo hydrolysis to form silanols, which can further react with other compounds to form stable siloxane bonds. These reactions are crucial in the formation of polymers and other materials with enhanced properties.
Comparison with Similar Compounds
(Cyclohexyldiethoxymethyl)silane can be compared with other similar compounds such as:
Cyclohexyldimethoxymethylsilane: Similar in structure but contains methoxy groups instead of ethoxy groups. It has different reactivity and applications.
Cyclohexylmethylchlorosilane: Contains a chlorine atom instead of ethoxy groups, leading to different chemical properties and uses.
Cyclohexyltriethoxysilane: Contains three ethoxy groups, making it more reactive in hydrolysis and condensation reactions.
The uniqueness of this compound lies in its specific combination of cyclohexyl and diethoxymethyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C11H24O2Si |
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Molecular Weight |
216.39 g/mol |
IUPAC Name |
[cyclohexyl(diethoxy)methyl]silane |
InChI |
InChI=1S/C11H24O2Si/c1-3-12-11(14,13-4-2)10-8-6-5-7-9-10/h10H,3-9H2,1-2,14H3 |
InChI Key |
DZXUVKHXRUSNHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1CCCCC1)(OCC)[SiH3] |
Origin of Product |
United States |
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